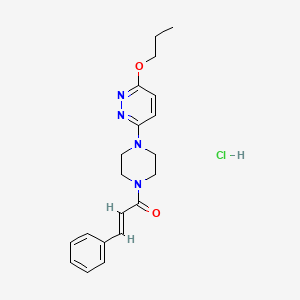

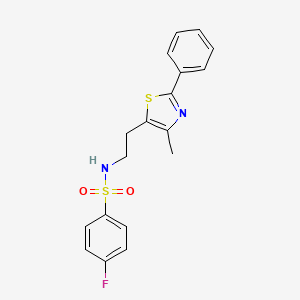

5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including structures similar to 5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide, involves complex chemical reactions to introduce various functional groups that contribute to their potential biological activities. One study reported the synthesis of a series of benzamides evaluated for gastrokinetic activity, highlighting the importance of specific substituents for enhancing activity without dopamine D2 receptor antagonistic activity (Kato et al., 1992).

Molecular Structure Analysis

The molecular structure plays a crucial role in the biological activity of benzamides. Research on the crystal structure of similar compounds provides insights into the molecular arrangements and interactions, such as hydrogen bonding and π-π stacking, that stabilize the molecule and affect its biological interactions (Cai Zhi, 2010).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions that modify their properties and biological activities. For instance, the synthesis of derivatives through nucleophilic substitution reactions demonstrates the chemical versatility of the benzamide scaffold (Karimian et al., 2017). These reactions are pivotal in exploring the pharmacological potential of these compounds.

Physical Properties Analysis

The physical properties, such as solubility and melting points, of benzamides influence their pharmaceutical applications. The preparation and characterization of different crystalline forms of similar compounds reveal how polymorphism affects the physical stability and dissolution rates, which are critical for drug formulation (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity and stability under various conditions, are essential for the development of benzamide derivatives as therapeutic agents. Studies on the synthesis and evaluation of these compounds provide valuable information on their reactivity patterns and the effect of structural modifications on their biological activities (Kato et al., 1995).

Applications De Recherche Scientifique

Synthesis and Applications in Parkinson's Disease Research

The compound has been involved in the synthesis of specific PET agents for imaging LRRK2 enzymes in Parkinson's disease. Specifically, a reference standard HG-10-102-01, related to 5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide, was synthesized and utilized for the development of the tracer [11C]HG-10-102-01. This tracer is significant for its high radiochemical yield and purity, indicating its potential utility in neuroimaging and Parkinson's disease research (Wang, Gao, Xu, & Zheng, 2017).

Chemical Synthesis and Biological Activity

In another study, derivatives of this compound were synthesized and evaluated for their biological activities. These compounds demonstrated significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity. The results indicated the potential of these derivatives as therapeutic agents, especially in the context of pain management and inflammation control (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Development of Anticancer Agents

The compound was also used in the synthesis of novel PI3K inhibitors and anticancer agents. Specifically, 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides were synthesized, showing potent antiproliferative activities against various human cancer cell lines. One of the compounds significantly inhibited the PI3K/AKT/mTOR pathway and tumor growth, highlighting its potential as an anticancer agent (Shao et al., 2014).

Serotonin Receptor Agonist and Gastrointestinal Motility

Derivatives of the compound were synthesized and evaluated for serotonin 4 (5-HT4) receptor agonist activity. These derivatives showed promising pharmacological profiles for gastrointestinal motility, indicating potential therapeutic applications in treating gastrointestinal motility disorders (Sonda et al., 2003).

Role in Drug Synthesis and Characterization

The compound played a role in the synthesis and characterization of other drugs and chemical compounds. For instance, it was used in the preparation of crystalline forms of TKS159, which were characterized by various analytical methods, indicating its importance in drug development and pharmaceutical analysis (Yanagi et al., 2000).

Safety and Hazards

The safety data sheet for a similar compound, 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide, indicates that it is harmful if swallowed . It is classified as Acute Tox. 3 Oral . The storage class code is 6.1C, which refers to combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Mécanisme D'action

Target of Action

The primary target of 5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide is Focal Adhesion Kinase 1 (FAK1) . FAK1 is a protein tyrosine kinase that plays a crucial role in cellular adhesion, spreading, and migration. It is involved in signal transduction pathways and regulates various cellular processes, including cell survival, proliferation, and differentiation .

Mode of Action

It is likely that the compound interacts with the kinase domain of fak1, potentially inhibiting its activity and thus affecting downstream signaling pathways .

Biochemical Pathways

These include integrin signaling pathways, growth factor receptor signaling pathways, and pathways regulating cell cycle progression .

Result of Action

Given its potential inhibitory action on FAK1, it can be hypothesized that the compound may affect cell adhesion, migration, and survival, potentially leading to changes in cell morphology and behavior .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and interaction with its target .

Propriétés

IUPAC Name |

5-chloro-2-methoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O3/c1-23-14-3-2-11(17)8-13(14)15(22)20-12-9-18-16(19-10-12)21-4-6-24-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAFQKCZIJOQJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CN=C(N=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2488413.png)

![1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride](/img/structure/B2488417.png)

![2-(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/no-structure.png)

![N-(3'-acetyl-7-methyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2488422.png)

![1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2488424.png)